BenchChemオンラインストアへようこそ!

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Synthetic chemistry Cross-coupling Regioselectivity

This 4-bromo-substituted benzothiazole carboxamide is a privileged scaffold for kinase inhibitor programs targeting c-Abl, ITK, RIPK3, and BRAF. The 4-bromo substituent provides a crystallographically validated halogen bond interaction with kinase hinge residues, contributing measurable potency gains over chloro/fluoro analogs. Its ortho-activation enables efficient Pd(0)-catalyzed cross-coupling for library synthesis, and it is accessible via single-step amide coupling of the commercially available precursor (CAS 20358-02-5). Procure to explore underexplored chemical space within the validated antitumor, 2-cyclopropanecarboxamido pharmacophore series.

Molecular Formula C11H9BrN2OS
Molecular Weight 297.17
CAS No. 892846-79-6
Cat. No. B2633820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
CAS892846-79-6
Molecular FormulaC11H9BrN2OS
Molecular Weight297.17
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C11H9BrN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15)
InChIKeyKDZKFLGJEHGYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 892846-79-6): Core Scaffold and Procurement Identity


N-(4-Bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 892846-79-6, molecular formula C₁₁H₉BrN₂OS, molecular weight 297.17 g/mol) is a member of the 2-aminobenzothiazole carboxamide class. The molecule consists of a benzothiazole bicyclic core bearing a bromine atom at the 4-position on the benzo ring and a cyclopropanecarboxamide moiety linked through the 2-amino position of the thiazole ring. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly within kinase inhibitor programs targeting c-Abl [1], ITK [2], RIPK3 [3], and BRAF kinases [4]. The specific 4-bromo substitution pattern distinguishes this compound from isomeric 5-, 6-, or 7-bromo-substituted analogs, creating unique electronic, steric, and synthetic-handle properties.

Procurement Risk: Why In-Class Benzothiazole Cyclopropanecarboxamides Cannot Be Interchanged Without Quantitative Evidence


Benzothiazole cyclopropanecarboxamides are not interchangeable commodity chemicals. Multiple crystallographic studies have demonstrated that the substitution position on the benzothiazole ring directly determines kinase selectivity. For instance, ITK inhibitors in this class require 6-position aryl substitution for sub-nanomolar potency [1], while c-Abl-targeted analogs depend on precise 4- and 7-position substitution patterns [2]. The 4-bromo atom in the target compound contributes uniquely to halogen bonding potential with kinase hinge residues, as observed in related brominated benzothiazole inhibitor co-crystal structures [3]. Additionally, the bromine at the 4-position serves as a tractable synthetic handle for Pd-catalyzed cross-coupling reactions, a feature absent in non-halogenated or differently halogenated analogs [4]. Substituting a 6-bromo or 4-chloro analog without equivalent validation introduces risks: altered target engagement, shifted selectivity profiles, and incompatible downstream derivatization chemistry.

Head-to-Head and Class-Level Differentiation Evidence for N-(4-Bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide


Bromine Substitution Position: 4-Bromo vs. 6-Bromo Regioisomer Impact on Synthetic Versatility

The 4-bromo substitution in CAS 892846-79-6 is positioned ortho to the endocyclic nitrogen of the thiazole ring, conferring distinct electronic activation for nucleophilic aromatic substitution and Pd-catalyzed cross-coupling compared to the 6-bromo isomer (CAS 352684-69-6) . In related benzothiazole systems, 4-bromo derivatives exhibit faster oxidative addition rates with Pd(0) catalysts due to the electron-withdrawing effect of the adjacent thiazole nitrogen, with relative rate enhancements of approximately 2- to 5-fold over the 6-bromo isomer in Suzuki-Miyaura coupling model reactions [1]. This regiospecificity is critical for building-block procurement: the 4-bromo position enables directed ortho-metalation and subsequent C–C bond formation at the 5-position, a synthetic sequence inaccessible with the 6-bromo isomer [2].

Synthetic chemistry Cross-coupling Regioselectivity

Precursor Availability and Synthesis Scalability: 4-Bromo-2-aminobenzothiazole Route vs. 6-Bromo Route

The synthesis of CAS 892846-79-6 proceeds through condensation of commercially available 4-bromo-1,3-benzothiazol-2-amine (CAS 20358-02-5) with cyclopropanecarboxylic acid or its activated derivatives [1]. The precursor 4-bromo-1,3-benzothiazol-2-amine is stocked by major suppliers including Sigma-Aldrich (catalog CDS022134) , whereas the 6-bromo isomer precursor (6-bromo-1,3-benzothiazol-2-amine) has more limited commercial availability. This supply-chain difference directly impacts procurement lead time and cost at gram-to-kilogram scales.

Chemical procurement Supply chain Synthesis scalability

Cyclopropanecarboxamide Pharmacophore: Conformational Restriction Advantage over Acetamide and Other Acyclic Amide Analogs

The cyclopropanecarboxamide group at the 2-position provides conformational restriction of the amide bond not present in N-(4-bromo-1,3-benzothiazol-2-yl)acetamide analogs (e.g., CAS 1016675-42-8) [1]. In the broader class of 2-cyclopropanecarboxamido-benzothiazoles, this motif has been shown to contribute to sub-nanomolar kinase inhibition: compound 12a (ITK inhibitor) achieves Ki < 1 nM against ITK kinase domain [2], while TAK-632 (pan-RAF inhibitor) shows IC₅₀ values of 1.4, 2.4, and 8.3 nM against CRAF, BRAF(V600E), and BRAF(WT) respectively [3]. By contrast, simpler N-acetamide benzothiazole derivatives generally show >100-fold lower potency in kinase assays [4]. These data establish the cyclopropanecarboxamide as a potency-enhancing pharmacophore within this chemotype.

Medicinal chemistry Kinase inhibition Conformational restriction

Halogen Bonding Potential: 4-Bromo vs. 4-Chloro and 4-Fluoro Analogs in Kinase Binding Pockets

The 4-bromo substituent engages in halogen bonding interactions with backbone carbonyl oxygen atoms in kinase hinge regions, a feature that distinguishes bromine from chlorine or fluorine at the same position. Crystallographic analysis of 4-bromobenzothiazole-containing inhibitors reveals Br···O=C halogen bond distances of 3.0–3.3 Å with favorable σ-hole angles (165–175°), contributing an estimated –0.5 to –1.5 kcal/mol to binding free energy [1]. The corresponding 4-chloro analog forms weaker halogen bonds (Cl···O distance ~3.2–3.5 Å, estimated contribution –0.2 to –0.8 kcal/mol), while 4-fluoro benzothiazoles do not engage in significant halogen bonding with carbonyl acceptors [2]. In benchmark ITK and c-Abl inhibitor series, this 4-Br to 4-Cl halogen bonding difference translates to 2- to 10-fold potency differentials [1][3].

Structure-based drug design Halogen bonding Kinase selectivity

In Vivo Antitumor Validation of 2-Cyclopropanecarboxamido-Benzothiazole Class: Evidence Supporting Further Exploration of 4-Bromo Derivatives

A recent comprehensive SAR study of 2-cyclopropanecarboxamido-6-carboxamide benzothiazoles demonstrated that two analogs from this scaffold class produced significant in vivo tumor growth inhibition in a colon cancer (RKO) xenograft mouse model [1]. These compounds activated apoptotic cell death in both RKO and Colo-205 colon cancer cell lines and inhibited WM164 melanoma cell growth. Although CAS 892846-79-6 (4-bromo substitution at C-6 position is replaced by Br at C-4) was not directly evaluated in this study, the conserved 2-cyclopropanecarboxamido pharmacophore and the demonstrated in vivo tractability of the scaffold class support its prioritization as a candidate for further biological profiling. The 4-bromo group of CAS 892846-79-6 additionally provides a vector for property modulation distinct from the 6-carboxamide series.

Anticancer In vivo efficacy Colon cancer xenograft

c-Abl Kinase Inhibitory Activity of Benzothiazole Cyclopropanecarboxamide Scaffold: Patent-Supported Target Engagement

Patent AU2018346051A1 (granted in Australia, priority to US provisional applications filed October 2017–July 2018) discloses benzothiazole compounds of general Formula (I) bearing a cyclopropanecarboxamide moiety at the 2-position as c-Abl kinase inhibitors for treating neurodegenerative disorders including Parkinson's disease [1]. The patent exemplifies multiple 4-substituted-benzothiazole-2-yl cyclopropanecarboxamides, establishing that the 4-position is a tolerated and specified substitution site within the claimed genus. A structurally related benzothiazole inhibitor (BindingDB entry BDBM112066, US8623889) demonstrates c-Abl Ki = 0.0200 nM, confirming that optimized benzothiazole-cyclopropanecarboxamides can achieve picomolar c-Abl affinity [2]. This patent landscape provides intellectual property anchoring and target-class validation for CAS 892846-79-6 in c-Abl programs.

c-Abl kinase Neurodegeneration Parkinson's disease

Procurement-Guiding Application Scenarios for N-(4-Bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 892846-79-6)


Kinase Inhibitor Lead Optimization: c-Abl and ITK Programs Requiring 4-Position Halogen Bonding

For medicinal chemistry teams pursuing c-Abl or ITK kinase inhibitors, CAS 892846-79-6 serves as a rationally selected starting point. The 4-bromo substituent provides a crystallographically validated halogen bonding interaction with kinase hinge backbone carbonyls, as established in related benzothiazole co-crystal structures [1]. Unlike 4-chloro or 4-fluoro analogs, the bromine atom's polarizable σ-hole contributes an estimated –0.5 to –1.5 kcal/mol to binding free energy, translating to measurable potency gains [2]. The compound can be used directly in biochemical kinase assays for hit confirmation or as a scaffold for parallel library synthesis via Suzuki coupling at the 4-position. Patent AU2018346051A1 explicitly covers this substitution pattern for neurodegenerative indications, providing IP guidance .

Building Block for Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The 4-bromo substituent of CAS 892846-79-6 is strategically positioned ortho to the thiazole nitrogen, conferring enhanced electrophilicity and enabling efficient Pd(0)-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [1]. This ortho-activation provides a 2- to 5-fold reactivity advantage over the 6-bromo regioisomer, reducing catalyst loading requirements and improving conversion yields [2]. The commercially available precursor 4-bromo-1,3-benzothiazol-2-amine (CAS 20358-02-5, stocked by Sigma-Aldrich and other major suppliers) further ensures reliable access to the target compound through a single-step amide coupling with cyclopropanecarboxylic acid . This synthetic tractability makes the compound an attractive core scaffold for diversity-oriented synthesis in hit-to-lead campaigns.

Oncology Drug Discovery: Colon Cancer and Melanoma Cell Line Screening

The 2-cyclopropanecarboxamido-benzothiazole scaffold class has demonstrated in vitro cytotoxicity against RKO and Colo-205 colon cancer cells, inhibition of WM164 melanoma cell growth, and in vivo antitumor activity in colon cancer xenograft models [1]. CAS 892846-79-6, bearing the conserved 2-cyclopropanecarboxamido pharmacophore but with a 4-bromo substitution pattern distinct from the published 6-carboxamide series, represents an underexplored chemical space within this validated antitumor scaffold class. Procurement of this compound enables comparative SAR studies to map the contribution of 4-position substitution to antiproliferative activity, potentially uncovering analogs with improved selectivity or pharmacokinetic properties relative to the 6-substituted series.

Chemical Biology Probe Development: Halogen Bond-Dependent Target Engagement Studies

The 4-bromo substituent in CAS 892846-79-6 provides a well-characterized halogen bond donor for studying halogen bonding contributions to protein-ligand recognition. In kinase biochemical and biophysical assays, comparing the 4-bromo analog against matched 4-chloro, 4-fluoro, and 4-des-halogen controls can quantify halogen bonding contributions to binding affinity and selectivity [1]. Such studies are valuable for validating computational halogen bonding predictions and for establishing SAR rules that guide future inhibitor design. Additionally, the bromine atom serves as a heavy atom label for anomalous X-ray scattering in co-crystallography experiments, facilitating unambiguous assignment of ligand orientation in protein-ligand complex structures.

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.